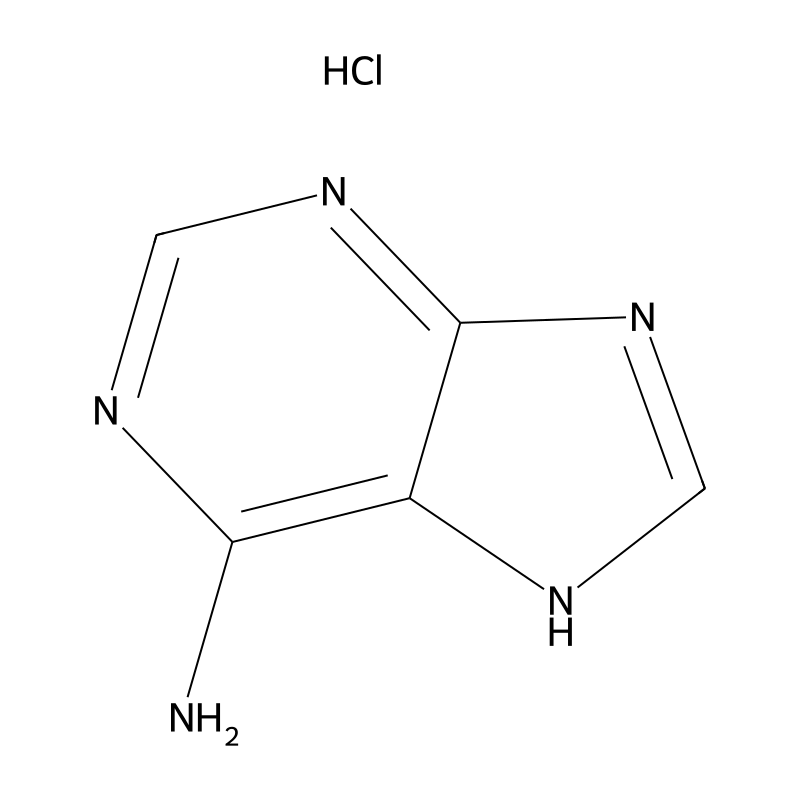

Adenine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Adenine hydrochloride is a chemical compound with the molecular formula C₅H₆ClN₅ and a molecular weight of 171.59 g/mol. It is a purine derivative and a nucleobase, playing essential roles in various biochemical processes. The compound appears as a white to light yellow crystalline powder and has a melting point of approximately 285 °C (dec.) . Adenine hydrochloride is soluble in water at concentrations up to 50 mg/mL, making it suitable for various biological applications .

Biological Role:

Adenine, as a component of DNA and RNA, plays a vital role in various cellular processes. It participates in information storage and transfer, protein synthesis, and energy metabolism through its role in adenosine triphosphate (ATP) [].

Interaction with Other Compounds:

Adenine forms hydrogen bonds with thymine (DNA) or uracil (RNA) through its specific functional groups, ensuring accurate base pairing crucial for genetic information [].

Adenine Receptor Agonist

Adenine hydrochloride acts as an agonist for adenine receptors. These are G protein-coupled receptors present on cell membranes and involved in various cellular processes. Studies have shown that adenine hydrochloride binds to these receptors with high affinity (Ki = 18 nM at rat adenine receptor) [1]. This binding can trigger downstream signaling pathways, allowing researchers to study the role of adenine receptors in different contexts.

Source

[1] Santa Cruz Biotechnology: Adenine Hydrochloride

Potential Inhibitor of Adenylate Cyclase

Research suggests that adenine hydrochloride might function as a competitive inhibitor of adenylate cyclase, an enzyme crucial for regulating cellular metabolism. By competing with adenosine triphosphate (ATP) for binding sites on the enzyme, it can potentially impede its activity [1]. This ability allows scientists to explore the role of adenylate cyclase in various cellular functions and signaling pathways.

Source

Adenine hydrochloride exhibits significant biological activity, particularly in cellular metabolism. It is involved in:

- Energy Transfer: As a precursor to ATP, adenine is crucial for energy transfer within cells.

- Cofactor Formation: It contributes to the synthesis of cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are vital for metabolic processes.

- Protein Synthesis: Adenine plays a role in the synthesis of proteins by being part of the messenger RNA (mRNA) that carries genetic information from DNA to ribosomes .

In vitro studies have shown that adenine can protect against cellular injury. For instance, it demonstrated cyto-protective effects in rat kidney tubular cells under acute tubular necrosis conditions . In vivo studies indicated that dietary adenine could ameliorate fatty liver conditions induced by orotic acid in rats, suggesting its potential therapeutic applications .

Adenine hydrochloride can be synthesized through several methods:

- Chemical Synthesis: This involves the reaction of 6-aminopurine with hydrochloric acid to form adenine hydrochloride.

- Biological Synthesis: Certain microorganisms can synthesize adenine from simpler organic compounds through metabolic pathways.

- Extraction: Adenine can also be extracted from natural sources, although this method is less common due to the availability of synthetic routes .

Adenine hydrochloride has diverse applications across various fields:

- Cell Culture: It is used as a component in cell culture media, particularly for maintaining organotypic cultures and keratinocyte cultures.

- Molecular Biology: Adenine hydrochloride is utilized in the synthesis of nucleic acids and as a substrate for enzymatic reactions involving ATP.

- Pharmaceutical Research: Its role in cellular metabolism makes it valuable for research into metabolic disorders and potential treatments .

Adenine hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Guanine | C₅H₅N₅O | Another purine base; important for RNA and DNA synthesis. |

| Cytosine | C₄H₅N₃O | Pyrimidine base; pairs with guanine in DNA/RNA. |

| Thymine | C₄H₅N₂O₂ | Pyrimidine base found only in DNA; pairs with adenine. |

| Uracil | C₄H₄N₂O₂ | Pyrimidine base found only in RNA; substitutes thymine. |

| 6-Aminopurine | C₅H₅N₅ | Directly related to adenine; often used as an analog. |

Adenine hydrochloride's distinct feature lies in its role as both a nucleobase and an essential component of key cofactors involved in energy metabolism, making it crucial for both cellular respiration and genetic information transfer . Its unique properties enable it to serve multiple functions within biological systems, distinguishing it from other similar compounds.

Traditional Synthesis Routes from 4,5,6-Triaminopyrimidine

The synthesis of adenine hydrochloride through traditional routes primarily relies on 4,5,6-triaminopyrimidine as the key precursor compound. This pyrimidine derivative serves as the foundational building block for constructing the purine ring system characteristic of adenine [1] [2].

The most established traditional synthesis route involves the reaction of 4,5,6-triaminopyrimidine with formamide under controlled thermal conditions. This method operates at temperatures ranging from 140 to 150 degrees Celsius for a duration of 4 hours, achieving remarkable yields of 81.8% with high-performance liquid chromatography purity levels reaching 99.9% [2]. The reaction mechanism involves the cyclization of the triaminopyrimidine precursor through formamide-mediated ring closure, forming the characteristic imidazole ring that completes the purine structure.

Alternative traditional approaches include the malononitrile-thiourea route, which represents a multi-step synthetic pathway. This method employs malononitrile and thiourea as starting materials, utilizing sodium alkoxide to facilitate cyclization reactions that ultimately lead to adenine formation [1]. The process involves the initial formation of 4,6-diamino-2-mercaptopyrimidine through cyclization, followed by subsequent transformations to achieve the final adenine product.

The epichlorohydrin-based synthesis route offers another traditional approach, utilizing epichlorohydrin, ammonia, and formaldehyde as primary reagents. This method operates under milder temperature conditions, ranging from 25 to 90 degrees Celsius through a multi-step process. The method demonstrates excellent yields of 87.5 to 88.3% with high-performance liquid chromatography purity values of 99.1% [3]. The synthetic pathway involves sequential addition reactions, oxidation steps, and chlorination followed by amination to construct the adenine framework.

The acetyl hypoxanthine route represents a classical approach involving the chlorination of acetyl hypoxanthine with phosphorus oxychloride, followed by amination with ammonia gas. This method produces 6-chloropurine as an intermediate, which undergoes subsequent amination in autoclave conditions to yield adenine [4]. However, this approach presents environmental concerns due to the generation of phosphorus oxychloride waste products.

Modern Catalytic Approaches and Yield Optimization

Contemporary advances in adenine synthesis have focused on developing catalytic methodologies that enhance reaction efficiency while minimizing environmental impact. These modern approaches employ various catalytic systems to optimize yield and selectivity.

Water-catalyzed mechanisms represent a significant advancement in adenine synthesis, where water molecules function as proton transfer catalysts. Research has demonstrated that water-assisted proton transfer substantially reduces activation barriers compared to uncatalyzed processes [5]. The water molecules form hydrogen-bonded networks that stabilize transition states and facilitate the formation of critical carbon-nitrogen bonds during purine ring construction.

Ammonia-catalyzed synthesis offers another catalytic approach where ammonia serves as both a reagent and catalyst through hydrogen bonding interactions. This method enhances the nucleophilicity of amino groups and promotes efficient ring closure reactions. The ammonia-catalyzed pathway demonstrates improved reaction kinetics and yields compared to traditional non-catalyzed processes [5].

Formamide self-catalyzed mechanisms have emerged as particularly promising approaches for adenine synthesis. Research indicates that formamide demonstrates superior reactivity in addition reactions compared to hydrogen cyanide, serving as both solvent and catalyst [6] [7]. The self-catalyzed mechanism is energetically more favorable than water-catalyzed or non-catalyzed processes, accounting for the high yields of purine and adenine observed in experimental studies. This approach leverages the inherent reactivity of formamide to facilitate multi-step transformations leading to adenine formation.

Mineral-catalyzed synthesis utilizing montmorillonite clay minerals has demonstrated remarkable effectiveness in one-pot synthesis approaches. When formamide is heated in the presence of montmorillonites, efficient synthesis of purine, adenine, cytosine, and uracil occurs simultaneously [8]. This method provides significant advantages through its ability to generate multiple nucleobases in a single reaction vessel, representing a substantial improvement in synthetic efficiency.

Microwave-assisted synthesis represents a cutting-edge approach that combines rapid heating with enhanced selectivity. This method employs microwave irradiation in conjunction with reagents such as triethyl orthoformate to achieve rapid, selective, and scalable adenine synthesis [9] [10]. The microwave-assisted approach offers advantages including reduced reaction times, improved yields, and enhanced reproducibility across different reactor systems.

Purification Techniques and Quality Control Measures

The purification of adenine hydrochloride to pharmaceutical-grade standards requires sophisticated separation and purification techniques that ensure high purity while maintaining acceptable recovery rates.

Recrystallization remains the most widely employed purification method, utilizing differential solubility principles between hot and cold solvents. The process typically employs water, ethanol, or mixed solvent systems to achieve purification [11]. The method operates through dissolving crude adenine in hot solvent until saturation, followed by controlled cooling to precipitate pure crystals while leaving impurities in solution. This technique consistently achieves purity levels exceeding 98% with recovery rates ranging from 70 to 90%.

Chromatographic separation techniques provide the highest purity achievements among available purification methods. These techniques separate adenine based on differential molecular interactions with stationary phases, utilizing various mobile phase systems optimized for adenine purification [12]. High-performance liquid chromatography methods have been specifically validated for adenine analysis, demonstrating excellent separation efficiency and quantitative accuracy [13]. Chromatographic methods routinely achieve purity levels exceeding 99% with recovery rates between 80 and 95%.

Activated carbon treatment serves as an effective purification step for removing colored impurities and organic contaminants. The process involves treating adenine solutions with activated carbon at temperatures ranging from 80 to 85 degrees Celsius, followed by hot filtration to remove the carbon and adsorbed impurities [3]. This method provides moderate to high purity enhancement with recovery rates typically between 85 and 95%.

Sublimation represents a highly effective vapor-phase purification technique that exploits the volatile nature of adenine under reduced pressure conditions. The process involves heating crude adenine under vacuum to promote sublimation, followed by condensation of pure adenine crystals [14]. While sublimation achieves very high purity levels, recovery rates are typically lower, ranging from 60 to 80%, due to material losses during the vapor-phase transfer process.

Membrane filtration, particularly utilizing ceramic membranes, has emerged as a modern purification approach. This technique has been successfully applied in fermentation-based adenine production systems, providing effective separation while maintaining process efficiency [15] [16]. Ceramic membrane systems demonstrate good recovery rates of 85 to 90% while providing moderate purification efficiency.

Scale-up Challenges in Pharmaceutical-grade Manufacturing

The transition from laboratory-scale synthesis to industrial pharmaceutical-grade manufacturing of adenine hydrochloride presents numerous technical challenges that require systematic solutions to ensure consistent product quality and regulatory compliance.

Heat transfer challenges represent a primary concern in large-scale adenine synthesis, as non-uniform heating in industrial reactors can lead to reduced yields and unwanted side reactions. The exothermic nature of many adenine synthesis reactions requires precise temperature control to maintain optimal reaction conditions [17]. Advanced reactor designs incorporating enhanced heat exchange systems and sophisticated temperature control mechanisms are essential for addressing these challenges.

Mass transfer limitations become particularly problematic at industrial scales, where inefficient mixing can result in incomplete reactions and poor selectivity. The scaling of stirring systems from laboratory to industrial scale requires careful consideration of impeller design and power input to maintain adequate mixing intensity [17]. Computational fluid dynamics modeling has become an essential tool for optimizing mixing patterns and ensuring uniform concentration profiles throughout large reaction vessels.

Quality control challenges in pharmaceutical-grade manufacturing demand enhanced analytical methods and real-time monitoring systems to ensure consistent product quality. The pharmaceutical industry requires adherence to good manufacturing practice guidelines, which mandate comprehensive quality control measures throughout the production process [18]. This includes validation of analytical methods, establishment of critical control points, and implementation of statistical process control systems.

Equipment limitations present significant challenges when scaling adenine synthesis processes. Parameters such as stirrer speed, which can be easily controlled in laboratory settings, become constrained by equipment capabilities at industrial scales [17]. The maximum achievable stirrer speeds in large vessels may be insufficient to maintain optimal mixing conditions, requiring process modifications or alternative mixing strategies.

Process validation requirements for pharmaceutical manufacturing necessitate extensive documentation and reproducibility studies to demonstrate that scaled processes consistently produce materials meeting specifications. This includes process qualification studies, continued process verification, and lifecycle management of manufacturing processes [18]. The complexity of these validation requirements often necessitates significant investment in process development and quality assurance infrastructure.

Environmental considerations become increasingly important at industrial scales, as waste generation and solvent usage multiply proportionally with production volume. Modern pharmaceutical manufacturing emphasizes green chemistry principles and waste minimization strategies. The development of more environmentally sustainable synthesis routes, including enzymatic approaches that operate under mild conditions with minimal waste generation, represents an important trend in industrial adenine production [16].

The integration of process analytical technology and continuous manufacturing approaches offers promising solutions for addressing scale-up challenges. Real-time monitoring of critical process parameters enables immediate process adjustments and helps maintain consistent product quality throughout large-scale manufacturing campaigns [19]. Continuous flow chemistry approaches may offer advantages in terms of heat and mass transfer efficiency while providing better process control compared to traditional batch manufacturing methods.

| Synthesis Route | Starting Materials | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Formamide/4,5,6-Triaminopyrimidine Route | 4,5,6-Triaminopyrimidine, Formamide | 140-150°C, 4 hours | 81.8 | 99.9 |

| Malononitrile/Thiourea Route | Malononitrile, Thiourea, Sodium Alkoxide | Multiple steps, Cyclization under sodium alkoxide | Variable | Not specified |

| Epichlorohydrin Route | Epichlorohydrin, Ammonia, Formaldehyde | 25-90°C, Multi-step process | 87.5-88.3 | 99.1 |

| Acetyl Hypoxanthine Route | Acetyl Hypoxanthine, Phosphorus Oxychloride | Chlorination then amination with NH3 | Variable | Variable |

| Enzymatic Hydrolysis Route | Adenosine, Adenosine Hydrolase | 35-37°C, pH 6.5-7.0, Enzymatic | >99 | High |

| Catalytic Method | Catalyst/Condition | Temperature Range (°C) | Advantages | Yield Enhancement |

|---|---|---|---|---|

| Water-Catalyzed Mechanism | Water molecules as proton transfer catalyst | Ambient to 100 | Lower activation barriers | Moderate |

| Ammonia-Catalyzed Mechanism | Ammonia as hydrogen bonding catalyst | Ambient to 100 | Facilitates proton transfer | Moderate |

| Formamide Self-Catalysis | Formamide self-catalyzed mechanism | Elevated temperatures | Energetically favorable pathway | Significant |

| Mineral-Catalyzed Synthesis | Montmorillonite clay minerals | 100-200 | One-pot synthesis of multiple nucleobases | High |

| Microwave-Assisted Synthesis | Microwave irradiation with triethyl orthoformate | Microwave heating | Rapid, selective, scalable | Good yields with high purity |

| Purification Method | Principle | Typical Solvents/Conditions | Purity Achievement | Recovery Rate (%) |

|---|---|---|---|---|

| Recrystallization | Differential solubility in hot/cold solvents | Water, Ethanol, Mixed solvents | High (>98%) | 70-90 |

| Chromatographic Separation | Separation based on molecular interactions | Various mobile phases | Very High (>99%) | 80-95 |

| Activated Carbon Treatment | Adsorption of impurities | Activated carbon, 80-85°C | Moderate to High | 85-95 |

| Sublimation | Vapor-phase purification | High temperature, vacuum | Very High | 60-80 |

| Membrane Filtration | Size-based separation | Ceramic membranes | Moderate | 85-90 |

| Challenge Category | Specific Challenge | Impact on Production | Mitigation Strategy |

|---|---|---|---|

| Heat Transfer | Non-uniform heating in large reactors | Reduced yields, Side reactions | Advanced reactor design, Temperature control |

| Mass Transfer | Inefficient mixing at industrial scale | Incomplete reactions, Poor selectivity | Optimized impeller design, Flow modeling |

| Quality Control | Maintaining pharmaceutical grade purity | Batch rejection, Regulatory issues | Enhanced analytical methods, Real-time monitoring |

| Equipment Limitations | Stirrer speed limitations in large vessels | Scale-dependent process parameters | Equipment-specific parameter optimization |

| Process Validation | Reproducibility across batches | Regulatory compliance difficulties | Robust process design, Statistical process control |

Adenine hydrochloride demonstrates remarkable aqueous solubility compared to its parent compound adenine, with water solubility values ranging from 19.8 to 50 milligrams per milliliter at 25°C [1] [2]. This enhanced solubility is attributed to the formation of the hydrochloride salt, which significantly improves the compound's hydrophilic character through ionic interactions with water molecules. The most commonly reported value for water solubility is 50 milligrams per milliliter at 25°C, making it highly suitable for biological and pharmaceutical applications requiring aqueous formulations [1].

In polar organic solvents, adenine hydrochloride shows moderate solubility in dimethyl sulfoxide, with reported values of 1.72 milligrams per milliliter (equivalent to 10 millimolar concentration) [3] [4]. However, some sources report higher solubility in dimethyl sulfoxide, reaching up to 8 milligrams per milliliter (46.62 millimolar), though sonication is recommended to ensure complete dissolution [5]. This variability may be attributed to differences in sample purity, crystalline form, or measurement conditions.

The compound exhibits excellent solubility in acidic media, with 20 milligrams per milliliter solubility in 1 molar hydrochloric acid, producing clear, colorless solutions [6]. This acidic solubility characteristic is particularly relevant for applications in cell culture media and biochemical assays where controlled pH conditions are required. The enhanced solubility in acidic conditions can be attributed to protonation of the adenine amino group, increasing its ionic character and subsequent hydration.

Temperature significantly affects the solubility profile of adenine hydrochloride. In hot water (boiling conditions), the solubility increases dramatically to approximately 1 part in 40 parts water, compared to 1 part in 2000 parts in cold water [6]. This temperature dependence suggests an endothermic dissolution process, where increased thermal energy facilitates the breakdown of crystal lattice forces and enhances solvation.

The compound shows limited solubility in less polar solvents, being only slightly soluble in hot alcohol and completely insoluble in chloroform and ether [6]. This selectivity for polar solvents is consistent with the ionic nature of the hydrochloride salt and its requirement for polar or protic solvents capable of stabilizing ionic species through solvation. Interestingly, adenine hydrochloride is soluble in hot ammonium hydroxide, indicating potential for alkaline extraction or purification procedures [6].

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 50 | 25 | [1] |

| Water (DrugBank) | 19.8 | 25 | [2] |

| Dimethyl sulfoxide | 1.72 (10 mM) | 25 | [4] |

| 1 M Hydrochloric acid | 20 | 25 | [6] |

| Hot water | 1 part in 40 parts | 100 | [6] |

| Cold water | 1 part in 2000 parts | 25 | [6] |

Thermal Decomposition Patterns and Differential Scanning Calorimetry Analysis

Adenine hydrochloride exhibits thermal decomposition rather than true melting, with decomposition temperatures reported in the range of 285-291°C [1] [7] [8]. Differential scanning calorimetry analysis reveals that the compound undergoes decomposition upon heating, characterized by an endothermic peak followed by exothermic decomposition processes. The decomposition temperature of approximately 285°C represents the point at which the crystal structure begins to break down and chemical bonds start to rupture [1].

Thermogravimetric analysis studies have shown that adenine hydrochloride follows a multi-stage decomposition pattern. The initial stage involves the loss of the hydrochloride moiety, typically occurring around 145-225°C, followed by the decomposition of the adenine core structure at higher temperatures [9]. This stepwise decomposition pattern is characteristic of organic hydrochloride salts, where the acid component is eliminated before the organic base undergoes thermal breakdown.

The thermal stability of adenine hydrochloride is influenced by atmospheric conditions during heating. Under inert atmosphere conditions (nitrogen or argon), the compound shows enhanced thermal stability compared to air atmosphere, where oxidative decomposition may accelerate the breakdown process [9]. This observation is consistent with the storage recommendations for the compound under inert atmospheric conditions.

Differential scanning calorimetry analysis has revealed that the decomposition process is kinetically controlled, with the onset temperature varying depending on heating rate [10]. Slower heating rates typically result in lower apparent decomposition temperatures, while faster heating rates shift the decomposition to higher temperatures. This heating rate dependence is characteristic of kinetically controlled processes and must be considered when establishing safe processing temperatures.

The estimated boiling point of adenine hydrochloride is 553.5°C at 760 millimeters of mercury pressure, though this value is theoretical since the compound decomposes before reaching its boiling point [11]. The flash point has been reported as 324.9°C, indicating that the compound may present fire hazards at elevated temperatures [7].

| Property | Value | Source |

|---|---|---|

| Melting Point (decomposition) | ~285°C | [1] [8] |

| Thermal Decomposition Temperature | >285°C | [1] |

| Boiling Point (estimated) | 553.5°C at 760 mmHg | [11] |

| Flash Point | 324.9°C | [7] |

pH-Dependent Stability in Biological Matrices

The stability of adenine hydrochloride exhibits significant pH dependence, with the compound showing optimal stability in near-neutral to slightly alkaline conditions. Studies on adenine stability at various pH values have revealed a relatively flat decomposition profile in the pH range of 5-10 at elevated temperatures (100-145°C), indicating that the compound maintains reasonable stability across physiological pH ranges [12].

In buffered aqueous systems, adenine hydrochloride demonstrates excellent stability when formulated in Tris-hydrochloric acid buffer at pH 7.2 [13]. This buffer system effectively maintains the compound's integrity over extended periods at room temperature, making it suitable for cell culture applications and biochemical assays. The stability in Tris buffer is attributed to the buffer's ability to maintain constant pH and prevent acid-catalyzed hydrolysis reactions.

Acidic conditions (pH 2-4) significantly compromise the stability of adenine hydrochloride, leading to accelerated degradation [13]. This pH-dependent instability is particularly pronounced in unbuffered acidic solutions, where protonation of the adenine amino group may facilitate hydrolytic cleavage reactions. The degradation mechanism under acidic conditions likely involves acid-catalyzed hydrolysis of the purine ring system, leading to ring opening and subsequent decomposition products.

At pH 6.5, adenine hydrochloride shows remarkable stability even at elevated temperatures (85°C) for extended periods [14]. This stability at moderate temperatures and near-neutral pH conditions makes the compound suitable for applications requiring thermal processing or sterilization procedures. The enhanced stability at this pH may be related to the optimal protonation state of the compound, where neither excessive protonation nor deprotonation occurs.

Studies in HEPES buffer at pH 7.4 have confirmed the stability of adenine hydrochloride under conditions mimicking physiological environments [15]. This stability is crucial for biological applications where the compound must maintain its integrity in the presence of biological matrices and physiological salt concentrations.

The pH-dependent stability profile reveals that alkaline conditions provide slower degradation rates compared to acidic conditions [12]. This trend suggests that deprotonation of the adenine amino group under alkaline conditions may provide protection against hydrolytic attack, though extreme alkaline conditions should still be avoided for long-term storage.

| pH Range | Stability | Temperature (°C) | Reference |

|---|---|---|---|

| 5-10 | Relatively flat decomposition profile | 100-145 | [12] |

| 7.2 (buffered) | Stable in Tris-HCl buffer | 25 | [13] |

| 2-4 (acidic) | Significant degradation | 25 | [13] |

| 6.5 | Stable at 85°C for extended periods | 85 | [14] |

Purity

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2922-28-3

Wikipedia

General Manufacturing Information

9H-Purin-6-amine, hydrochloride (1:1): ACTIVE

Dates

2: Lu QB, Sun J, Kang Y, Sun HJ, Wang HS, Wang Y, Zhu GQ, Zhou YB. Superoxide Anions and NO in the Paraventricular Nucleus Modulate the Cardiac Sympathetic Afferent Reflex in Obese Rats. Int J Mol Sci. 2017 Dec 27;19(1). pii: E59. doi: 10.3390/ijms19010059. PubMed PMID: 29280941; PubMed Central PMCID: PMC5796009.

3: Iitani K, Sato T, Naisierding M, Hayakawa Y, Toma K, Arakawa T, Mitsubayashi K. Fluorometric gas-imaging system (sniff-cam), using the extinction of NADH with an ADH reverse reaction, for acetaldehyde in the gas phase. Analyst. 2017 Oct 9;142(20):3830-3836. doi: 10.1039/c7an00524e. PubMed PMID: 28758645.

4: Xu S, Kaltashov IA. Overcoming the Hydrolytic Lability of a Reaction Intermediate in Production of Protein/Drug Conjugates: Conjugation of an Acyclic Nucleoside Phosphonate to a Model Carrier Protein. Mol Pharm. 2017 Aug 7;14(8):2843-2851. doi: 10.1021/acs.molpharmaceut.7b00410. Epub 2017 Jul 28. PubMed PMID: 28712302.

5: Yaguchi A, Tatemichi S, Takeda H, Kobayashi M. PA21, a novel phosphate binder, improves renal osteodystrophy in rats with chronic renal failure. PLoS One. 2017 Jul 13;12(7):e0180430. doi: 10.1371/journal.pone.0180430. eCollection 2017. PubMed PMID: 28704404; PubMed Central PMCID: PMC5509238.

6: Jordão CP, Fernandes T, Tanaka LY, Bechara LRG, de Sousa LGO, Oliveira EM, Ramires PR. Aerobic Swim Training Restores Aortic Endothelial Function by Decreasing Superoxide Levels in Spontaneously Hypertensive Rats. Clinics (Sao Paulo). 2017 May;72(5):310-316. doi: 10.6061/clinics/2017(05)09. PubMed PMID: 28591344; PubMed Central PMCID: PMC5439113.

7: Feng Y, Sun F, Gao Y, Yang J, Wu G, Lin S, Hu J. Taurine decreased uric acid levels in hyperuricemic rats and alleviated kidney injury. Biochem Biophys Res Commun. 2017 Jul 29;489(3):312-318. doi: 10.1016/j.bbrc.2017.05.139. Epub 2017 May 25. PubMed PMID: 28552532.

8: Hong SW, Park NS, Noh MH, Shim JA, Ahn BN, Kim YS, Kim D, Lee HK, Hur DY. Combination treatment with erlotinib and ampelopsin overcomes erlotinib resistance in NSCLC cells via the Nox2-ROS-Bim pathway. Lung Cancer. 2017 Apr;106:115-124. doi: 10.1016/j.lungcan.2017.02.009. Epub 2017 Feb 14. PubMed PMID: 28285685.

9: Chai HJ, Kiew LV, Chin Y, Norazit A, Mohd Noor S, Lo YL, Looi CY, Lau YS, Lim TM, Wong WF, Abdullah NA, Abdul Sattar MZ, Johns EJ, Chik Z, Chung LY. Renal targeting potential of a polymeric drug carrier, poly-l-glutamic acid, in normal and diabetic rats. Int J Nanomedicine. 2017 Jan 13;12:577-591. doi: 10.2147/IJN.S111284. eCollection 2017. PubMed PMID: 28144140; PubMed Central PMCID: PMC5245978.

10: Zheng T, Zheng CY, Zheng XC, Zhao RG, Chen YQ. Effect of parthanatos on ropivacaine-induced damage in SH-SY5Y cells. Clin Exp Pharmacol Physiol. 2017 May;44(5):586-594. doi: 10.1111/1440-1681.12730. PubMed PMID: 28079261.

11: Choi SR, Kwon SG, Choi HS, Han HJ, Beitz AJ, Lee JH. Neuronal NOS Activates Spinal NADPH Oxidase 2 Contributing to Central Sigma-1 Receptor-Induced Pain Hypersensitivity in Mice. Biol Pharm Bull. 2016 Dec 1;39(12):1922-1931. Epub 2016 Sep 7. PubMed PMID: 27601184.

12: Ozerov AA, Bagmetova VV, Chernysheva YV, Tyurenkov IN. Comparison of the Efficiency of Adeprophen and Antidepressants of Various Groups on the Model of Reserpine-Induced Depression in Rats. Bull Exp Biol Med. 2016 Mar;160(5):649-52. doi: 10.1007/s10517-016-3240-6. Epub 2016 Mar 29. PubMed PMID: 27021092.

13: Shen Y, McMackin MZ, Shan Y, Raetz A, David S, Cortopassi G. Frataxin Deficiency Promotes Excess Microglial DNA Damage and Inflammation that Is Rescued by PJ34. PLoS One. 2016 Mar 8;11(3):e0151026. doi: 10.1371/journal.pone.0151026. eCollection 2016. PubMed PMID: 26954031; PubMed Central PMCID: PMC4783034.

14: Goto S, Goto H, Yokosuka T. The combination effects of bendamustine with antimetabolites against childhood acute lymphoblastic leukemia cells. Int J Hematol. 2016 May;103(5):572-83. doi: 10.1007/s12185-016-1952-z. Epub 2016 Feb 17. PubMed PMID: 26886449.

15: Huang K, Liu D. Targeting non-canonical autophagy overcomes erlotinib resistance in tongue cancer. Tumour Biol. 2016 Jul;37(7):9625-33. doi: 10.1007/s13277-015-4689-z. Epub 2016 Jan 21. PubMed PMID: 26797786.

16: Taniguchi K, Kakuta H. Bixalomer, a novel phosphate binder with a small swelling index, improves hyperphosphatemia in chronic kidney disease rat. Eur J Pharmacol. 2015 Nov 5;766:129-34. doi: 10.1016/j.ejphar.2015.10.001. Epub 2015 Oct 9. PubMed PMID: 26452517.

17: Oh H, Li T, An J. Drug Release Properties of a Series of Adenine-Based Metal-Organic Frameworks. Chemistry. 2015 Nov 16;21(47):17010-5. doi: 10.1002/chem.201501560. Epub 2015 Sep 25. PubMed PMID: 26403522.

18: Li LF, Lee CS, Liu YY, Chang CH, Lin CW, Chiu LC, Kao KC, Chen NH, Yang CT. Activation of Src-dependent Smad3 signaling mediates the neutrophilic inflammation and oxidative stress in hyperoxia-augmented ventilator-induced lung injury. Respir Res. 2015 Sep 16;16:112. doi: 10.1186/s12931-015-0275-6. PubMed PMID: 26377087; PubMed Central PMCID: PMC4574227.

19: Sakamoto K, Yokogawa T, Ueno H, Oguchi K, Kazuno H, Ishida K, Tanaka N, Osada A, Yamada Y, Okabe H, Matsuo K. Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2'-deoxy-5-fluorouridine into DNA. Int J Oncol. 2015;46(6):2327-34. doi: 10.3892/ijo.2015.2974. Epub 2015 Apr 20. PubMed PMID: 25901475; PubMed Central PMCID: PMC4441292.

20: Kohno K, Ohashi E, Sano O, Kusano H, Kunikata T, Arai N, Hanaya T, Kawata T, Nishimoto T, Fukuda S. Anti-inflammatory effects of adenosine N1-oxide. J Inflamm (Lond). 2015 Jan 20;12(1):2. doi: 10.1186/s12950-014-0045-0. eCollection 2015. PubMed PMID: 25632271; PubMed Central PMCID: PMC4308844.